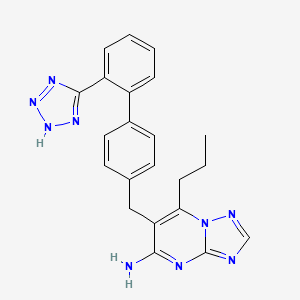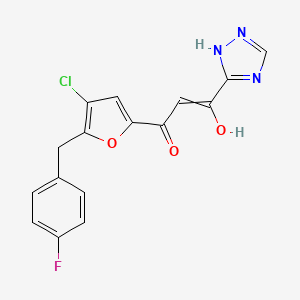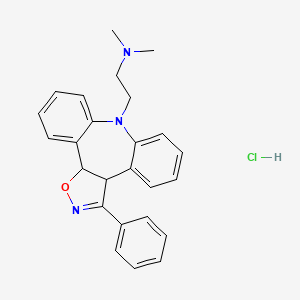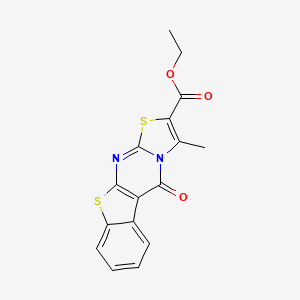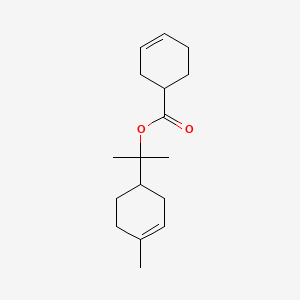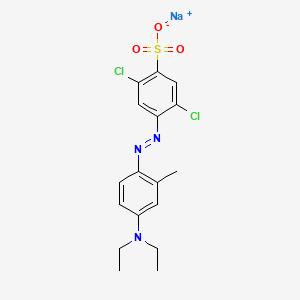
Sodium 2,5-dichloro-4-((4-(diethylamino)-o-tolyl)azo)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,5-dichloro-4-((4-(diethylamino)-o-tolyl)azo)benzenesulphonate: is a synthetic organic compound known for its vibrant color and utility in various industrial applications. It is a member of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is commonly used as a dye in textiles, food, and cosmetics due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,5-dichloro-4-((4-(diethylamino)-o-tolyl)azo)benzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,5-dichloroaniline in the presence of sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 4-(diethylamino)-o-toluidine under alkaline conditions to produce the azo dye.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium 2,5-dichloro-4-((4-(diethylamino)-o-tolyl)azo)benzenesulphonate can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines, which can further participate in various chemical reactions.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are typically used.
Substitution: Electrophilic reagents like chlorine or nitric acid are used under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: In chemistry, Sodium 2,5-dichloro-4-((4-(diethylamino)-o-tolyl)azo)benzenesulphonate is used as a pH indicator and a reagent in various analytical techniques due to its color-changing properties.
Biology: The compound is employed in biological staining to highlight specific structures in cells and tissues, aiding in microscopic analysis and research.
Medicine: While not commonly used directly in medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, this compound is widely used as a dye in textiles, food, and cosmetics. Its stability and vibrant color make it a popular choice for coloring fabrics, food products, and personal care items.
Mechanism of Action
The primary mechanism of action of Sodium 2,5-dichloro-4-((4-(diethylamino)-o-tolyl)azo)benzenesulphonate involves its interaction with light and its ability to absorb specific wavelengths, resulting in its characteristic color. The azo group (-N=N-) plays a crucial role in this process, as it allows for the delocalization of electrons across the aromatic rings, enhancing the compound’s chromophoric properties.
Comparison with Similar Compounds
- Sodium 2,5-dichloro-4-((4-(diethylamino)-2-methylphenyl)azo)benzenesulphonate
- Sodium 2,5-dichloro-4-((4-(dimethylamino)-o-tolyl)azo)benzenesulphonate
- Sodium 2,5-dichloro-4-((4-(diethylamino)-p-tolyl)azo)benzenesulphonate
Comparison: While these compounds share similar structures and properties, Sodium 2,5-dichloro-4-((4-(diethylamino)-o-tolyl)azo)benzenesulphonate is unique due to its specific substitution pattern on the aromatic rings, which influences its color and stability. The presence of the diethylamino group enhances its solubility and interaction with various substrates, making it a preferred choice in certain applications.
Properties
CAS No. |
85188-09-6 |
|---|---|
Molecular Formula |
C17H18Cl2N3NaO3S |
Molecular Weight |
438.3 g/mol |
IUPAC Name |
sodium;2,5-dichloro-4-[[4-(diethylamino)-2-methylphenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C17H19Cl2N3O3S.Na/c1-4-22(5-2)12-6-7-15(11(3)8-12)20-21-16-9-14(19)17(10-13(16)18)26(23,24)25;/h6-10H,4-5H2,1-3H3,(H,23,24,25);/q;+1/p-1 |
InChI Key |
NURCUAFFHLSXNJ-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=CC(=C(C=C2Cl)S(=O)(=O)[O-])Cl)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


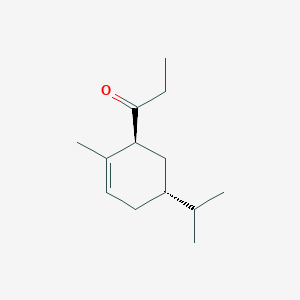

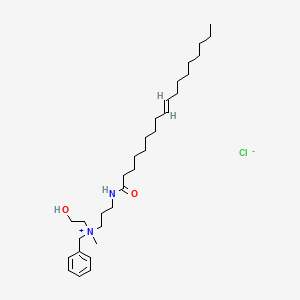

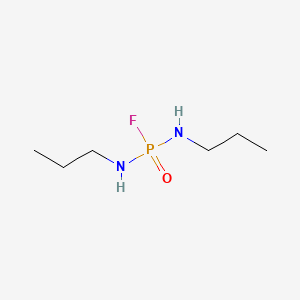


![1-[4-(Dimethylamino)phenyl]-5-(4-methylphenyl)penta-1,4-dien-3-one](/img/structure/B12694834.png)
